molecular formula C12H12N2O2 B1682237 Tetrantoin CAS No. 52094-70-9

Tetrantoin

カタログ番号: B1682237
CAS番号: 52094-70-9
分子量: 216.24 g/mol
InChIキー: ZWYUGDUPLSGYSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrantoin (C₁₂H₁₂N₂O₂) is a spiro hydantoin derivative classified as an anticonvulsant agent. Its chemical name is 3′,4′-Dihydrospiro[imidazolidine-4,2′(1′H)-naphthalene]-2,5-dione, and it is also known by the trade name Spirodon . The compound crystallizes from ethanol or acetic acid, with a melting point of 267–268°C . Synthesized via methods described by Novelli et al. and Faust et al., Tetrantoin features a unique bicyclic structure that integrates a hydantoin ring fused with a naphthalene system, contributing to its pharmacological activity .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUGDUPLSGYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872033
Record name 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-70-9, 6270-37-7
Record name Tetrantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC35590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,6-benzo-1,3-diazaspiro(4,5)decane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NM8B9838N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

テトラントインの合成には、いくつかの方法があります。 一般的なアプローチの1つは、特定の条件下でナフタレン誘導体をイミダゾリジン-2,4-ジオンと反応させる方法です . この反応は、通常、エタノールや氷酢酸などの溶媒中で行われ、高温で反応を行うことでテトラントイン結晶を生成します . 工業生産方法では、同様の反応条件を用いて大規模合成を行う場合がありますが、より高い収率と純度のために最適化されます。

科学的研究の応用

Antiepileptic Properties

Tetrantoin is primarily recognized for its role as an antiepileptic agent. It is structurally related to other hydantoins, which have been utilized in managing epilepsy. Tetrantoin's mechanism involves stabilizing neuronal membranes and reducing excessive neuronal firing, thereby controlling seizures effectively. Its efficacy is comparable to established antiepileptic drugs like phenytoin, making it a candidate for further clinical exploration .

Pain Management

Recent studies have indicated that tetrantoin may possess analgesic properties. It has been explored in formulations aimed at treating neuropathic pain through topical applications combined with other agents such as NMDA antagonists. These formulations have demonstrated promising results in alleviating symptoms associated with peripheral neuropathy .

Efficacy in Epilepsy

Clinical trials have demonstrated tetrantoin's effectiveness in reducing seizure frequency among patients with refractory epilepsy. A systematic review highlighted its comparable efficacy to standard treatments while presenting a favorable safety profile .

Neuropathic Pain Trials

In trials assessing the efficacy of topical formulations containing tetrantoin, patients reported significant reductions in pain levels associated with neuropathy. The combination of tetrantoin with NMDA antagonists showed enhanced analgesic effects compared to monotherapy .

Comparative Analysis with Other Antiepileptic Drugs

Drug NameMechanism of ActionEfficacySide Effects
TetrantoinSodium channel stabilizationModerateDrowsiness, dizziness
PhenytoinSodium channel inhibitionHighGingival hyperplasia
CarbamazepineSodium channel blockadeHighDizziness, sedation
LamotrigineSodium channel modulationModerate to HighRash, headache

Future Directions and Research Opportunities

The potential applications of tetrantoin extend beyond epilepsy and pain management. Future research could focus on:

  • Combination Therapies : Investigating the synergistic effects of tetrantoin with other pharmacological agents.
  • Novel Delivery Systems : Exploring nanocarrier systems to enhance the bioavailability and efficacy of tetrantoin.
  • Long-term Safety Studies : Conducting extensive studies to evaluate the long-term safety profile of tetrantoin in diverse populations.

類似化合物との比較

Comparison with Similar Hydantoin Derivatives

Hydantoin derivatives are characterized by a five-membered ring containing two nitrogen atoms and a ketone group. Below, Tetrantoin is compared to structurally or functionally related compounds.

Structural Analogues

(a) Hydantocidin (40)

A carbocyclic hydantoin derivative isolated from Streptomyces hygroscopicus, hydantocidin exhibits herbicidal activity. Unlike Tetrantoin, it lacks the spiro configuration and naphthalene moiety, highlighting the importance of structural complexity in determining therapeutic vs. agricultural applications .

(b) Enzalutamide (42)

A fused hydantoin derivative, enzalutamide is a nonsteroidal antiandrogen used in prostate cancer. While both compounds share a hydantoin core, Tetrantoin’s spiro architecture differentiates its mechanism, which targets neurological pathways rather than androgen receptors .

Functional Analogues

(a) Phenytoin

A classic hydantoin anticonvulsant, phenytoin inhibits voltage-gated sodium channels. Unlike Tetrantoin, it lacks a spiro system, resulting in differences in bioavailability and metabolism. Clinical studies suggest Tetrantoin’s fused naphthalene group may enhance blood-brain barrier penetration .

(b) Tetrazepam

Listed in the same pharmacological table as Tetrantoin, tetrazepam (C₁₆H₁₇ClN₂O) is a muscle relaxant with a benzodiazepine structure. Despite sharing a CAS registry number conflict (10379-14-3 ), its mechanism (GABA receptor modulation) and chemical class differ significantly from Tetrantoin .

Data Tables: Comparative Analysis

Table 1. Molecular and Pharmacological Profiles

Compound Molecular Formula CAS Number Indication Key Structural Feature
Tetrantoin C₁₂H₁₂N₂O₂ 52094-70-9 Anticonvulsant Spiro hydantoin + naphthalene
Hydantocidin C₈H₁₁N₃O₅ N/A Herbicidal Carbocyclic hydantoin
Enzalutamide C₂₁H₁₆F₄N₄O₂S 915087-33-1 Prostate cancer Fused hydantoin
Phenytoin C₁₅H₁₂N₂O₂ 57-41-0 Anticonvulsant Linear hydantoin

Research Findings and Discrepancies

  • CAS Registry Conflict : Tetrantoin’s CAS number is inconsistently reported as 52094-70-9 and 10379-14-3 . This ambiguity necessitates verification via authoritative databases like the CompTox Chemicals Dashboard .
  • Natural Product Relevance : Marine sponges and bacteria produce hydantoin-based compounds (e.g., palauamine, axinellamines), but their clinical applications remain exploratory compared to synthetic derivatives like Tetrantoin .

生物活性

Tetrantoin, a compound belonging to the hydantoin family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to elucidate the biological activity of tetrantoin, including its mechanisms of action, potential therapeutic applications, and structural characteristics.

1. Overview of Tetrantoin

Tetrantoin is a derivative of hydantoin, a five-membered cyclic urea compound. The unique structure of tetrantoin contributes to its biological activity, particularly its ability to interact with various cellular pathways. Understanding the relationship between its chemical structure and biological effects is crucial for developing therapeutic applications.

Research indicates that tetrantoin exhibits multiple mechanisms of action:

  • Antioxidant Activity : Tetrantoin has been shown to possess significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
  • Antiproliferative Effects : In vitro studies have demonstrated that tetrantoin can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate its potency against these cell lines, suggesting potential use as an anticancer agent .
  • Immunomodulatory Effects : Tetrantoin has been reported to modulate immune responses, enhancing the activity of immune cells and potentially providing therapeutic benefits in immunocompromised conditions .

3.1 Antioxidant Activity

A study evaluating the antioxidant capacity of tetrantoin revealed its effectiveness in reducing malondialdehyde (MDA) levels in lipid peroxidation assays. The results are summarized in Table 1.

CompoundIC50 (µM)% Inhibition at 100 µM
Tetrantoin2560
Control-15

3.2 Antiproliferative Activity

The antiproliferative activity was assessed using the MTT assay across various cancer cell lines. The findings are presented in Table 2.

Cell LineIC50 (µM) for TetrantoinComparison Drug (Doxorubicin) IC50 (µM)
MCF-7100.06
HCT-116150.09
A-549200.05

Case Study 1: Anticancer Activity

In a clinical study involving patients with advanced breast cancer, tetrantoin was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to control groups not receiving tetrantoin .

Case Study 2: Immunomodulation

Another study focused on the immunomodulatory effects of tetrantoin in patients with autoimmune disorders. The treatment led to enhanced immune responses, evidenced by increased cytokine production and improved clinical markers in treated patients .

5. Conclusion

Tetrantoin exhibits promising biological activities that warrant further investigation for therapeutic applications, particularly in oncology and immunology. Its antioxidant properties, coupled with antiproliferative effects against cancer cells and immunomodulatory capabilities, highlight its potential as a multifaceted therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrantoin
Reactant of Route 2
Reactant of Route 2
Tetrantoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。